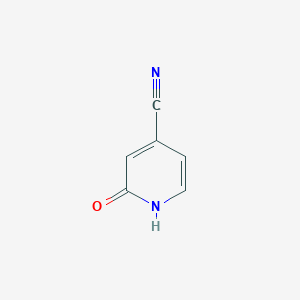
2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom.
Mechanism of Action
Target of Action
Tetrazoles, the class of compounds to which 2-methyl-2h-1,2,3,4-tetrazole-5-sulfonamide belongs, are known to interact with a variety of biological targets due to their diverse biological applications .
Mode of Action
The mode of action of this compound involves its interaction with its targets. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
The wide range of biological activities of tetrazoles suggests that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that this compound can be irritating to the skin and eyes, and it may pose an explosion hazard under high temperature or pressure conditions, or when present with other substances .
Biochemical Analysis
Biochemical Properties
2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, like other tetrazoles, can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .
Cellular Effects
Tetrazoles, including this compound, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . They exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Molecular Mechanism
It is known that tetrazoles can undergo controlled thermal decomposition to form highly reactive nitrilimines . These can in turn undergo a variety of 1,3-dipolar cycloaddition reactions .
Temporal Effects in Laboratory Settings
It is known that the use of a surfactant in conjunction with ammonium chloride and sodium azide has been developed but is limited due to long reaction times in excess of 5 days .
Dosage Effects in Animal Models
It is known that biphenyl tetrazoles are generally associated with the greatest binding affinity at the AT1 receptor and with the best oral activity in animal models .
Metabolic Pathways
It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .
Transport and Distribution
It is known that tetrazoles are soluble in water, acetonitrile, and other solvents .
Subcellular Localization
It is known that tetrazoles are soluble in water, acetonitrile, and other solvents , suggesting that they may be able to diffuse across cell membranes and localize in various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with sulfonamide derivatives. One common method includes the use of sodium azide and nitriles in the presence of catalysts such as zinc salts or iodine. The reaction is usually carried out in solvents like water or acetonitrile under moderate conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods utilize water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields. The use of microwave-assisted synthesis and catalytic processes has also been explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted tetrazoles, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and explosives.
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A parent compound with similar structural features but different reactivity and applications.
2H-tetrazole: Another isomer with distinct chemical properties.
Triazoles: Compounds with a similar nitrogen-rich ring structure but different biological activities and applications.
Uniqueness
2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyltetrazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5O2S/c1-7-5-2(4-6-7)10(3,8)9/h1H3,(H2,3,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPZIDZEYOJLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859551-60-2 |
Source


|
| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2622832.png)
![4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2622833.png)
![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)
